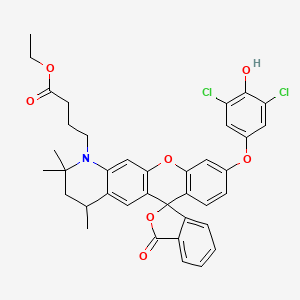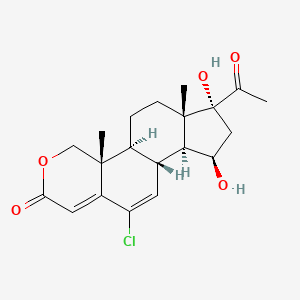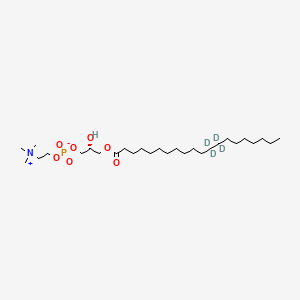![molecular formula C20H20O10 B12421021 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused ring system containing both naphthalene and pyran moieties. The presence of glucopyranosyloxy and hydroxy groups further enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired naphthopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- involves its interaction with various molecular targets and pathways. The hydroxy and glucopyranosyloxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dihydroxy-2-methylbenzopyran-4-one: Similar in structure but lacks the glucopyranosyloxy group.
3,5-Dihydroxy-2,7-dimethylbenzopyran-4-one: Contains additional methyl groups but lacks the glucopyranosyloxy group.
Cyclo(Tyr-Tyr): A cyclic dipeptide with different structural features but similar biological activities.
Uniqueness
The presence of the glucopyranosyloxy group in 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- distinguishes it from other similar compounds, enhancing its solubility and biological activity. This unique structural feature allows for more diverse applications in various scientific fields .
Eigenschaften
Molekularformel |
C20H20O10 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-8-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-10(23)15-11(28-7)4-8-3-9(22)5-12(14(8)17(15)25)29-20-19(27)18(26)16(24)13(6-21)30-20/h2-5,13,16,18-21,23-27H,6H2,1H3/t13-,16-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
RWIMOSLJMIEFCG-CZNQJBLBSA-N |
Isomerische SMILES |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O1)O |
Kanonische SMILES |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


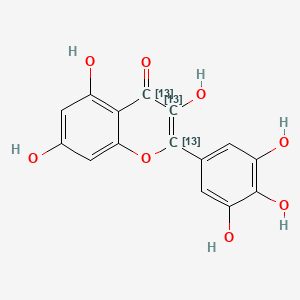
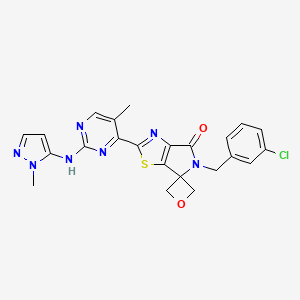
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)

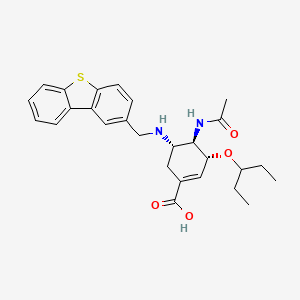


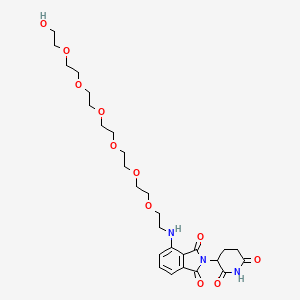
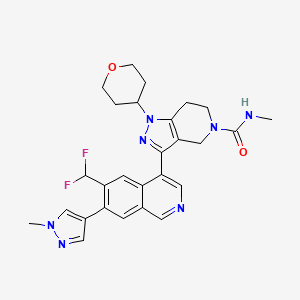
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

